HO-PEG21-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PEG22 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Aplicaciones Científicas De Investigación
Sistemas de Liberación de Fármacos
HO-PEG21-OH: se utiliza ampliamente en el desarrollo de sistemas de liberación de fármacos. Su estructura de polietilenglicol (PEG) permite una mayor solubilidad y estabilidad de los agentes terapéuticos. Puede utilizarse para modificar fármacos, mejorando su farmacocinética y reduciendo la inmunogenicidad .
Conector PROTAC
Como conector PROTAC, this compound conecta el ligando para una ligasa de ubiquitina E3 con el de la proteína diana. Esta aplicación es crucial en la degradación de proteínas dirigida, ofreciendo un nuevo enfoque en el desarrollo de fármacos para enfermedades como el cáncer .
Estabilización de Nanopartículas
En nanotecnología, this compound estabiliza las nanopartículas al mejorar su estabilidad de dispersión. Esto es particularmente importante en la síntesis de nanopartículas de plata, donde mejora la actividad antimicrobiana y reduce la citotoxicidad .
Recubrimientos Biocompatibles
El compuesto se utiliza para crear recubrimientos biocompatibles para dispositivos médicos e implantes. El proceso de PEGilación que utiliza this compound puede reducir significativamente la adsorción de proteínas y la adhesión celular, minimizando la respuesta de cuerpo extraño .
Biología Molecular
En biología molecular, this compound se puede utilizar como un espaciador o conector en la construcción de bioconjugados. Ayuda a unir diversas biomoléculas a superficies o entre sí mientras se conserva su actividad biológica .
Agente Terapéutico
This compound en sí puede ser un agente terapéutico en el tratamiento de ciertas afecciones. Su estructura de PEG se puede utilizar en formulaciones diseñadas para aliviar los síntomas de enfermedades que se benefician de sus propiedades fisicoquímicas .
Mecanismo De Acción
Target of Action
HO-Peg21-OH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) approach . The specific target protein depends on the other ligand that is attached to the this compound in the PROTAC molecule .
Mode of Action
This compound, as a part of a PROTAC molecule, operates by connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The result of the action of this compound, as part of a PROTAC molecule, is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved .
Action Environment
The action of this compound, as part of a PROTAC molecule, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other biomolecules could potentially influence the stability, efficacy, and action of the PROTAC.
Actividad Biológica
HO-Peg21-OH, also known as a PEG-based PROTAC linker, has gained attention in the field of drug development, particularly for its role in targeted protein degradation. This compound is part of a growing class of molecules that utilize the ubiquitin-proteasome system to selectively degrade proteins involved in various diseases, including cancer.
- Molecular Formula : C42H86O22
- Molecular Weight : 943.12 g/mol
- CAS Number : 928211-42-1
These properties highlight the compound's potential for use in bioconjugation and drug delivery systems.
This compound serves as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein, while the other binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective targeting of proteins that are traditionally considered "undruggable" by small molecules.
1. Cancer Therapy
Research indicates that this compound can be effectively utilized in developing PROTACs aimed at degrading oncogenic proteins. For example, studies have shown that PROTACs incorporating this compound can target mutant forms of proteins such as KRAS and BRAF, which are implicated in various cancers.
Table 1: Summary of PROTACs Utilizing this compound
2. Neurodegenerative Diseases
There is emerging evidence suggesting that this compound-based PROTACs may also have applications in neurodegenerative diseases by targeting misfolded proteins associated with conditions like Alzheimer's disease. By facilitating the degradation of these proteins, this compound could help mitigate the pathological processes involved.
Case Studies
A series of case studies have demonstrated the efficacy of PROTACs utilizing this compound in preclinical models:
- Case Study 1 : A study on a PROTAC targeting mutant KRAS showed significant tumor regression in mouse models, highlighting the potential for this compound in oncological applications.
- Case Study 2 : Another investigation focused on the degradation of tau protein aggregates in Alzheimer's models, where this compound was instrumental in reducing tau levels and improving cognitive function.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H86O22/c43-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h43-44H,1-42H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUNBJZCPLWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H86O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025023 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928211-42-1 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.